Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2,4-difluoroaniline with thioglycolic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, to facilitate the formation of the thiazolidine ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.
2-(2,4-Difluorophenyl)thiazole: A compound with a thiazole ring instead of a thiazolidine ring.
Methyl 2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate: A similar compound with chlorine atoms instead of fluorine atoms.
Uniqueness
Methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the difluorophenyl group and the thiazolidine ring. This combination imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications. The difluorophenyl group enhances the compound’s stability and reactivity, while the thiazolidine ring provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(12)4-8(7)13/h2-4,9-10,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMSRRWQKFZHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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